(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C26H18BrF2O2P and a molecular weight of 511.29 g/mol . This compound is primarily used for research purposes and is categorized under heterocyclic building blocks, specifically aromatic heterocycles .
Vorbereitungsmethoden
The synthesis of (5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide involves several stepsThe reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C
Analyse Chemischer Reaktionen
(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles
Wissenschaftliche Forschungsanwendungen
(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of (5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide involves its interaction with specific molecular targets. The compound can interact with enzymes and other proteins, affecting their function and activity. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
(5,6-Difluoro-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide can be compared with other similar compounds, such as:
Triphenylphosphonium bromide: Lacks the difluoro and oxo groups.
Difluoroisobenzofuran derivatives: Similar structure but without the triphenylphosphonium group.
Other phosphonium bromides: Varying substituents on the phosphonium group .
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C26H18BrF2O2P |
---|---|
Molekulargewicht |
511.3 g/mol |
IUPAC-Name |
(5,6-difluoro-3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H18F2O2P.BrH/c27-23-16-21-22(17-24(23)28)26(30-25(21)29)31(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-17,26H;1H/q+1;/p-1 |
InChI-Schlüssel |
VRWJBZKTFPXJTR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](C2C3=CC(=C(C=C3C(=O)O2)F)F)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.